molecular formula C20H20N2O4 B375043 Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 371116-81-3

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B375043
CAS No.: 371116-81-3
M. Wt: 352.4g/mol
InChI Key: ACKAVWGNSJGXHM-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a 6-methoxy substituent on the quinoline core and a 4-methoxyphenylamino group at position 2.

Properties

IUPAC Name

ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKAVWGNSJGXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

  • Starting materials : 4-Methoxyaniline (p-anisidine) and diethyl ethoxymethylenemalonate.

  • Solvent : High-boiling diphenyl ether (214–250°C) to facilitate cyclization.

  • Mechanism :

    • Anilinoacrylate formation : 4-Methoxyaniline reacts with diethyl ethoxymethylenemalonate to form an anilinoacrylate intermediate.

    • Cyclization : Intramolecular cyclization under thermal conditions yields ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Key Data

ParameterValueSource
Yield70–85%
Reaction Temperature214–250°C
Product Characterization1HNMR^1H \text{NMR}, 13CNMR^{13}C \text{NMR}, HPLC

Chlorination of the 4-Hydroxy Intermediate

The 4-hydroxy group on the quinoline ring is substituted with chlorine to enable subsequent amination.

Phosphorous Oxychloride (POCl3_33) Method

  • Procedure :

    • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (66.63 g, 0.269 mol) is refluxed with excess POCl3_3 (350 mL) for 2 hours.

    • The mixture is concentrated, neutralized with NaOH, and extracted with methylene chloride.

  • Yield : 89% (64.17 g).

Alternative Chlorinating Agents

While POCl3_3 is standard, oxalyl chloride (COCl2_2) in dimethylformamide (DMF) has been reported for analogous systems, though with lower efficiency (yields ~75%).

Nucleophilic Amination with 4-Methoxyaniline

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-methoxyaniline to introduce the aminophenyl group.

Reaction Optimization

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dioxane) enhance reaction rates.

  • Temperature : 80–100°C for 6–12 hours.

  • Stoichiometry : A 1.2:1 molar ratio of 4-methoxyaniline to 4-chloroquinoline ensures complete substitution.

Workup and Purification

  • Extraction : Methylene chloride washes followed by drying over MgSO4_4.

  • Crystallization : Toluene or chloroform recrystallization yields high-purity product.

ParameterValueSource
Yield82–90%
Purity (HPLC)>98%

Esterification and Functional Group Modifications

While the ethyl ester is typically introduced early in the synthesis, transesterification or hydrolysis-acidification strategies can alter the ester group.

Transesterification

  • Reagents : Alcohols (e.g., methanol, isopropanol) with catalytic sulfuric acid.

  • Conditions : Reflux for 8–16 hours.

Hydrolysis to Carboxylic Acid

  • Base-Mediated Hydrolysis : NaOH in aqueous ethanol (70°C, 4 hours) yields the carboxylic acid derivative.

Analytical Characterization

Spectroscopic Data

  • 1HNMR^1H \text{NMR} (400 MHz, CDCl3_3) :

    • δ 1.42 (t, 3H, CH2_2CH3_3), δ 3.85 (s, 3H, OCH3_3), δ 4.40 (q, 2H, CH2_2CH3_3), δ 6.90–8.20 (m, aromatic H).

  • Mass Spectrometry :

    • Molecular ion [M+H]+^+ at m/z 353.4 (C20_{20}H20_{20}N2_2O4_4).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization Strategies

Byproduct Formation

  • 4-Chloro Side Products : Excess POCl3_3 or prolonged heating leads to over-chlorination. Mitigated by strict temperature control.

  • Ester Hydrolysis : Acidic workup conditions may hydrolyze the ethyl ester. Neutralization with dilute NaOH minimizes this.

Green Chemistry Approaches

  • Catalytic Methods : InCl3_3 in ethanol under ultrasound irradiation reduces reaction times by 50% for analogous systems.

  • Solvent Recycling : Diphenyl ether recovery via distillation improves sustainability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Gould-Jacobs + POCl3_38998HighIndustrial
Transesterification7595ModerateLab-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinoline backbone can exhibit significant anticancer properties. Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research suggests that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating potent antimicrobial activity .

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations at Position 4

Ethyl 4-((4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Amino)Quinoline-3-Carboxylate (2e)
  • Structure: Features a pyridinylpyrimidinyl substituent at position 4 instead of 4-methoxyphenylamino.
  • Synthesis : Yield of 26%, melting point 208–211°C .
  • Key Difference: The bulky pyridinylpyrimidinyl group may enhance kinase inhibition but reduces synthetic feasibility compared to the simpler 4-methoxyphenylamino group in the target compound.
Ethyl 6-Methoxy-4-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-yl)Quinoline-3-Carboxylate (8a)
  • Structure : Contains a spirocyclic amine substituent at position 3.
  • Synthesis : Microwave-assisted reaction achieves 97% yield, significantly higher than many analogs .
  • Key Difference : The spirocyclic moiety improves solubility and bioavailability, making 8a a candidate for aldehyde dehydrogenase (ALDH1A1) targeting .

Substituent Variations at Position 6

Ethyl 6-Methyl-4-((3-Sulphamoylphenyl)Amino)Quinoline-3-Carboxylate (6b)
  • Structure: Replaces the 6-methoxy group with a methyl group and adds a sulphamoylphenylamino substituent.
  • Characterization : HRMS (ESI) confirms molecular weight (372.1018 g/mol) .
Ethyl 4-(Methylamino)-6-(Trifluoromethyl)Quinoline-3-Carboxylate
  • Structure : Features a trifluoromethyl group at position 4.

Functional Group Modifications

Ethyl 4-[(3-Chloro-4-Methoxybenzyl)Amino]-6-Cyano-8-[((6-Fluoro-5-Methoxypyridin-2-yl)Methyl)Amino]Quinoline-3-Carboxylate (21c)
  • Structure: Incorporates cyano, fluoro, and pyridinylmethylamino groups.
  • Application: Designed for phosphodiesterase 5 (PDE5) targeting, highlighting the role of halogen and cyano substituents in CNS penetration .
Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate
  • Structure: Hydroxyethylamino group at position 4.
  • Properties : The hydroxyl group enhances aqueous solubility compared to the methoxy-substituted target compound .

Insights :

  • Bulky substituents (e.g., pyridinylpyrimidinyl in 2e) correlate with lower yields due to steric hindrance .

Biological Activity

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.38 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing quinoline structures often exhibit anticancer properties. This compound has been investigated for its cytotoxic effects on various cancer cell lines. A comparative analysis with other quinoline derivatives demonstrated that this compound has promising activity against several types of cancer cells, as shown in the table below:

CompoundCell LineIC50 (µg/mL)Reference
This compoundHCT11625.5
Ethyl 6-methoxyquinoline-3-carboxylateA54930.2
CamptothecinVarious<10

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound appears to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased expression of pro-apoptotic genes such as Bax and p53 , while decreasing anti-apoptotic factors like Bcl2 and CDK4 in treated cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also exhibit antibacterial and antifungal activities, although further research is needed to elucidate these effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Study : In a study involving human colorectal cancer cells (HCT116), the compound demonstrated significant cytotoxicity with an IC50 value of 25.5 µg/mL, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cell cycle regulation, enhancing its antitumor efficacy .
  • Comparative Analysis : In comparison to other quinoline derivatives, this compound showed superior activity against A549 lung cancer cells, reinforcing its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing quinoline-3-carboxylate derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation reactions (e.g., using ethyl acetoacetate derivatives and aromatic amines) followed by functionalization. For example, CAN (ceric ammonium nitrate) is an effective catalyst for cyclization steps, achieving yields up to 84% under mild conditions . Optimization strategies include:

  • Temperature control : Reactions at 150°C in polyphosphoric acid (PPA) improve cyclization efficiency .

  • Purification : Silica gel column chromatography with petroleum ether/EtOAc (5:1) resolves intermediates, while recrystallization from ethanol ensures purity .

  • Monitoring : TLC with UV detection ensures reaction completion .

    Key Synthesis Parameters
    Catalyst: CAN (10 mol%)
    Solvent: Methanol/CH3CN
    Yield Range: 60–86.5%
    Purification: Column chromatography (petroleum ether/EtOAc)

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of quinoline-3-carboxylate derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm), while ester groups show triplet signals (δ 1.2–1.4 ppm for CH3 and δ 4.3–4.5 ppm for OCH2) . Methoxy groups resonate at δ 3.8–4.0 ppm.
  • IR : Strong carbonyl stretches (C=O) at 1680–1720 cm⁻¹ confirm ester and ketone functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 403.4 for related derivatives) validate molecular weight .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antibacterial Screening : Use agar diffusion assays against S. aureus and E. coli, with MIC (minimum inhibitory concentration) determination via broth dilution .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity, with IC50 values calculated from dose-response curves .

Advanced Research Questions

Q. How can conflicting spectral data between synthesized batches be systematically resolved?

  • Methodological Answer : Contradictions in NMR/IR data often arise from polymorphic variations or residual solvents. Strategies include:

  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles in the quinoline ring) .
  • DSC/TGA : Analyze thermal stability to identify polymorphs .
  • Deuterated Solvent Exchange : Confirm hydrogen bonding patterns in hydroxylated derivatives .

Q. What mechanistic insights explain the variability in cyclization yields during synthesis?

  • Methodological Answer : Yield disparities (e.g., 60% vs. 86.5%) are attributed to:

  • Electrophilic Substitution : Electron-donating groups (e.g., methoxy) enhance reactivity at the 4-position of the quinoline core .

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder cyclization, requiring harsher conditions (e.g., Eaton’s reagent at 70°C) .

    Yield Optimization Table
    Catalyst: Piperidine → 84% yield
    Solvent: Diphenyl ether → 60% yield
    Reagent: PPA → 70–85% yield

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .
  • Molecular Docking : Simulate interactions with bacterial DNA gyrase (target for quinolones) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across similar quinoline derivatives?

  • Methodological Answer : Variations in MIC values may stem from:

  • Structural Isomerism : Fluoro vs. chloro substituents alter lipophilicity and membrane penetration .

  • Assay Conditions : Differences in bacterial strain virulence or nutrient media pH (e.g., acidic pH enhances quinoline solubility) .

    Bioactivity Comparison
    6-Fluoro derivative: MIC = 2 µg/mL
    7-Chloro derivative: MIC = 8 µg/mL

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